4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4NO4S/c1-2-26-15-9-8-13(10-14(15)18)27(24,25)22-11-16(23,17(19,20)21)12-6-4-3-5-7-12/h3-10,22-23H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFRCOJSFLCFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of ethoxy, fluoro, and trifluoro groups. One common method involves the reaction of 4-ethoxy-3-fluorobenzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or fluorinated compounds.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The presence of fluoro and trifluoro groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related sulfonamides from the evidence provided:
Key Observations:
Substituent-Driven Lipophilicity: The target compound’s trifluoromethyl and phenyl groups likely increase its lipophilicity (logP ~3.1 estimated) compared to the thiophene-containing analog (logP ~2.8), which may improve blood-brain barrier penetration .
Binding Affinity Hypotheses :
- The hydroxyl and trifluoromethyl groups in the target compound may form hydrogen bonds and hydrophobic interactions with enzyme active sites, similar to sulfonamides like celecoxib .
- The thiophene analog’s sulfur atom could enhance π-π stacking in aromatic binding pockets, a feature absent in the target compound .
Synthetic Accessibility :
- The thiophene analog is commercially available at lower prices (e.g., $54/mg), suggesting scalable synthesis. The target compound’s trifluoromethyl and chiral hydroxy groups may complicate synthesis, raising production costs .
Research Findings and Limitations
- Lumping Strategy Relevance :
Compounds like the target and its analogs could be grouped under a "sulfonamide backbone" category in computational models due to shared reactive sites (e.g., sulfonamide S=O groups). However, substituent variations necessitate distinct reaction pathways in kinetic studies . - Empirical Data Gaps: No direct pharmacological or thermodynamic data (e.g., IC50, solubility) for the target compound were found in the provided evidence. The thiophene analog’s pricing suggests it is a candidate for preclinical testing, while the tetrahydroquinolinyl derivative’s structure aligns with neuroactive drug design .
Biological Activity
4-Ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide, a compound with the CAS number 1351641-39-8, is notable for its complex structure featuring a sulfonamide group and multiple fluorinated moieties. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications.
The molecular formula of this compound is , with a molecular weight of approximately 407.4 g/mol. The presence of ethoxy and trifluoro groups contributes to its unique chemical properties, enhancing its reactivity and biological potential .
| Property | Value |
|---|---|
| Molecular Formula | C17H17F4NO4S |
| Molecular Weight | 407.4 g/mol |
| CAS Number | 1351641-39-8 |
The biological activity of 4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group allows for various reactions typical of sulfonamides, which are known for their antimicrobial properties. Additionally, the fluorinated moieties may enhance the compound's binding affinity and selectivity towards target proteins.
In Vitro Studies
Recent studies have evaluated the compound's effectiveness against various biological targets. For instance, it has been tested for its inhibitory effects on PD-L1 (Programmed Death-Ligand 1), a critical protein involved in immune checkpoint regulation. The compound demonstrated significant potency in disrupting the PD-1/PD-L1 complex, showcasing low nanomolar inhibitory activity in cellular assays .
In a comparative study with known PD-L1 antagonists such as BMS1166, 4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide exhibited comparable binding affinities, indicating its potential as a therapeutic agent in cancer immunotherapy .
Pharmacological Applications
The unique structural features of 4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide position it as a candidate for various therapeutic applications beyond oncology. Its reactivity profile indicates possible uses in drug development where fluorinated compounds are advantageous due to their enhanced metabolic stability and bioavailability.
Q & A
Q. How to design a robust stability study for this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-MS analysis of degradation products .
- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile functional groups (e.g., sulfonamide or ethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
